molecular formula C13H17BO2 B1420481 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane CAS No. 938080-25-2

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane

Cat. No.: B1420481
CAS No.: 938080-25-2
M. Wt: 216.09 g/mol
InChI Key: HNJLVOQORSGCLB-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is an organic compound featuring a boron-containing heterocycle

Mechanism of Action

In terms of mode of action, compounds with a boron atom can act as Lewis acids, accepting a pair of electrons from a Lewis base. This can lead to the formation of a coordinate covalent bond, which can alter the structure and function of the target molecule .

As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

The result of action and the action environment would depend on the specific targets and the biological context in which the compound is acting. Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase, tissue-specific human intestinal alkaline phosphatase, human placental alkaline phosphatase, and human germ cell alkaline phosphatase . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of ecto-5’-nucleotidases in both human and rat cells . These effects can lead to alterations in cellular processes, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of ecto-5’-nucleotidases . This inhibition can result in changes in gene expression and subsequent alterations in cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have shown that this compound can undergo degradation, which can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and efficacy in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane typically involves the reaction of appropriate boronic acids or boronates with suitable organic substrates under controlled conditions. One common method involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to form the dioxaborinane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a wide range of functional groups to the phenylvinyl moiety .

Scientific Research Applications

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane has several scientific research applications:

Properties

IUPAC Name

5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJLVOQORSGCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674768
Record name 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938080-25-2
Record name 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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